molecular formula C5H7NO2S2 B6326687 N-methylthiophene-3-sulfonamide CAS No. 64255-66-9

N-methylthiophene-3-sulfonamide

Cat. No.: B6326687
CAS No.: 64255-66-9
M. Wt: 177.2 g/mol
InChI Key: OKRFFBYMTIAGQC-UHFFFAOYSA-N
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Description

N-methylthiophene-3-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties . The thiophene ring in this compound adds to its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Mechanism of Action

Target of Action

N-Methylthiophene-3-sulfonamide, also known as Thiophene-3-sulfonic acid methylamide, is a type of sulfonamide. Sulfonamides are known to target the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

This compound acts as a competitive inhibitor of the dihydropteroate synthetase enzyme . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding . This inhibits the synthesis of folic acid, leading to a deficiency in the bacteria, which hampers their growth and multiplication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . Folic acid is crucial for the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of folic acid synthesis disrupts DNA synthesis and cell division, leading to the bacteriostatic effect .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and multiplication . By blocking the synthesis of folic acid, the compound disrupts DNA synthesis and cell division, leading to a bacteriostatic effect . This means that the bacteria are unable to grow and multiply, which helps to control the spread of the bacterial infection .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Moreover, sulfonamides are known to be widespread xenobiotic pollutants, indicating that they can persist in the environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylthiophene-3-sulfonamide typically involves the reaction of thiophene derivatives with sulfonamide precursors. One common method is the direct sulfonation of thiophene followed by methylation. The reaction conditions often include the use of strong acids like sulfuric acid or chlorosulfonic acid, followed by methylation using methyl iodide or dimethyl sulfate .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N-methylthiophene-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .

Scientific Research Applications

N-methylthiophene-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Medicine: Its antibacterial and antiviral properties are explored for developing new therapeutic agents.

    Industry: It is used in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-sulfonamide
  • N-methylthiophene-2-sulfonamide
  • Thiophene-3-sulfonamide

Uniqueness

N-methylthiophene-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and potency in inhibiting certain enzymes, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-methylthiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S2/c1-6-10(7,8)5-2-3-9-4-5/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRFFBYMTIAGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303547
Record name N-Methyl-3-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64255-66-9
Record name N-Methyl-3-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64255-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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